ethyl (2R)-2,3-dibromopropanoate
Description
Ethyl (2R)-2,3-dibromopropanoate (CAS 3674-13-3) is a brominated ester with the molecular formula C₅H₈Br₂O₂ and molecular weight 259.925 g/mol . Its structure features a chiral center at the C2 position, denoted by the (2R) configuration, which is critical for enantioselective applications in pharmaceuticals and organic synthesis . Key physical properties include:
The compound is widely used as a pharmaceutical intermediate and in the synthesis of heterocyclic frameworks, such as spirocyclopropanes and dihydronaphthofurans . Its crystal structure (monoclinic P2₁ space group) has been resolved, revealing two independent molecules in the asymmetric unit with non-crystallographic inversion symmetry .
Properties
IUPAC Name |
ethyl (2R)-2,3-dibromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENICUBCLXKLJQ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 2,3-Dibromopropanoate (CAS 1729-67-5)
Molecular Formula : C₄H₆Br₂O₂
Molecular Weight : 243.90 g/mol
Key Properties :
Comparison :
- Applications : Used in the preparation of methyl acrylate via debromination with zinc . Unlike the ethyl analog, it is less frequently employed in cyclopropanation or spirocyclic syntheses.
- Safety : Shares similar toxicity profiles (e.g., irritant properties) but may exhibit lower volatility due to higher density .
Tert-Butyl 2,3-Dibromopropanoate
Molecular Formula : C₇H₁₂Br₂O₂
Molecular Weight : 287.98 g/mol
Key Applications :
Comparison :
- Steric Hindrance : The bulky tert-butyl group slows reaction kinetics but enhances selectivity in cyclopropanation.
- Stability : Improved thermal stability compared to ethyl and methyl esters due to reduced ester hydrolysis susceptibility.
Ethyl (2R)-2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoate
Molecular Formula: C₁₃H₁₂BrNO₄ Molecular Weight: 326.14 g/mol Key Features:
Comparison :
- Complexity: The indole-dione group introduces additional hydrogen-bonding and π-stacking interactions, absent in simpler dibromopropanoates.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid (CAS N/A)
Molecular Formula : C₉H₈Br₂O₂
Molecular Weight : 308.97 g/mol
Key Properties :
- A carboxylic acid derivative with a phenyl substituent, altering electronic and solubility profiles.
Comparison :
Cyclopropanation Reactions
- Ethyl (2R)-2,3-dibromopropanoate: Reacts with nitromethane to form functionalized nitrocyclopropanes (59% yield), precursors to β-amino acids .
- Methyl Analog : Less effective in cyclopropanation due to faster ester hydrolysis under basic conditions.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | C₅H₈Br₂O₂ | 259.93 | 212–214 | Pharmaceutical intermediates |
| Methyl 2,3-dibromopropanoate | C₄H₆Br₂O₂ | 243.90 | 206 | Methyl acrylate synthesis |
| Tert-Butyl 2,3-dibromopropanoate | C₇H₁₂Br₂O₂ | 287.98 | N/A | Nitrocyclopropane synthesis |
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